molecular formula C21H22N4O B2789302 N-benzyl-2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034504-71-5

N-benzyl-2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2789302
CAS No.: 2034504-71-5
M. Wt: 346.434
InChI Key: JYCNTCSQQZQPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.434. The purity is usually 95%.
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Biological Activity

N-benzyl-2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole core, which is known for its diverse biological activities. The presence of the pyridine and benzyl groups contributes to its binding affinity and specificity towards various biological targets. Its molecular formula is C19H22N4OC_{19}H_{22}N_{4}O, with a molecular weight of approximately 318.41 g/mol.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as inhibitors for various enzymes, including kinases and polymerases. For instance, studies show that derivatives can inhibit kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells .
  • Antiviral Activity : Compounds containing similar structures have been reported to demonstrate antiviral properties by inhibiting viral replication mechanisms. The introduction of heterocycles like pyridine enhances their efficacy against viral targets .
  • Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling pathways involved in cellular proliferation and survival, making it a candidate for cancer therapy .

In Vitro Studies

In vitro studies have revealed significant biological activity for compounds related to this compound:

Activity IC50 (µM) Cell Line Reference
KSP Inhibition0.5Various Cancer Cells
Antiviral Activity (e.g., HCV)32.2MT-4 Cells
Cytotoxicity>50Normal Human Cells

Case Studies

  • Kinesin Spindle Protein Inhibition : A study on similar compounds demonstrated that they could effectively inhibit KSP, leading to the formation of monopolar spindles in cancer cells. This resulted in increased apoptosis rates and reduced cell viability .
  • Antiviral Efficacy : Research highlighted that certain derivatives exhibited potent antiviral activity against Hepatitis C Virus (HCV), with IC50 values indicating effective inhibition of viral polymerase activity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively documented; however, related compounds typically exhibit favorable absorption and distribution characteristics. Toxicity studies suggest that while some derivatives show promising therapeutic indices, careful evaluation is necessary to mitigate potential cytotoxic effects on normal cells .

Properties

IUPAC Name

N-benzyl-2-methyl-N-pyridin-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-15-23-18-11-10-17(13-19(18)24-15)21(26)25(20-9-5-6-12-22-20)14-16-7-3-2-4-8-16/h2-9,12,17H,10-11,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCNTCSQQZQPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.